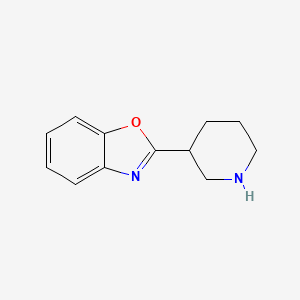

2-Piperidin-3-yl-1,3-benzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJITFGKRQIUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754126-86-8 | |

| Record name | 2-(piperidin-3-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolution of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. nih.gov Statistically, over 85% of all biologically active chemical entities incorporate a heterocyclic ring, highlighting their central role in drug design. nih.gov The ubiquity of these structures in nature—found in amino acids, vitamins, and alkaloids—has long inspired their use in developing therapeutic agents. researchgate.net

The evolution in this field has been marked by significant advancements in synthetic methodologies. nih.govmdpi.com Innovations, particularly in metal-catalyzed cross-coupling reactions, have given chemists rapid access to a vast and diverse range of functionalized heterocycles. nih.govresearchgate.net This has allowed for the rational design and optimization of compounds with enhanced biological activities. mdpi.com The strategic use of heterocyclic scaffolds enables chemists to fine-tune critical properties of a drug candidate, including its solubility, lipophilicity, and polarity, which are essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov As the search for novel therapeutics continues, the focus remains on exploring new heterocyclic systems to expand the available drug-like chemical space and drive more effective drug discovery programs. nih.govdigitellinc.com

Significance of Benzoxazole Derivatives in Drug Discovery and Development

The benzoxazole (B165842) core, an aromatic structure formed by a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govepa.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Benzoxazole derivatives are integral to many natural and synthetic compounds and have been extensively investigated for their therapeutic potential. nih.govnih.gov

Research has demonstrated that compounds containing the benzoxazole moiety exhibit a remarkable range of biological effects. wisdomlib.orgjocpr.comijrrjournal.com These activities are diverse, highlighting the versatility of the benzoxazole scaffold in drug design. nih.govijrrjournal.com The wide-ranging therapeutic potential is linked to the favorable interactions of the benzoxazole structure with various proteins and enzymes within biological systems. nih.gov Consequently, this scaffold is a primary focus for the synthesis of new chemical entities aimed at treating a multitude of diseases, with numerous derivatives patented and some advancing to clinical trials. nih.govnih.gov

Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antiproliferative | nih.govwisdomlib.orgmdpi.comresearchgate.net |

| Anti-inflammatory | nih.govjocpr.comnih.gov |

| Antibacterial / Antimicrobial | wisdomlib.orgmdpi.comresearchgate.net |

| Antifungal | jocpr.comnih.gov |

| Analgesic | jocpr.com |

| Antitubercular | researchgate.netnih.gov |

| Antiviral | wisdomlib.org |

The Pharmacological Relevance of Piperidine Moieties in Bioactive Compounds

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.gov Its significance in drug design is well-established, with the piperidine scaffold serving as a pivotal building block in the development of a wide range of therapeutic agents. nih.govresearchgate.net The inclusion of a piperidine moiety can be crucial for enhancing the desired therapeutic properties and improving the pharmacokinetic profile of a compound. researchgate.netpharmjournal.rubohrium.com

The versatility of the piperidine ring allows it to be incorporated into molecules targeting a vast number of biological systems. Piperidine derivatives have been successfully developed into drugs for numerous therapeutic applications. researchgate.net The structural features of the piperidine ring can be modified to influence how a drug binds to its target and how it is processed by the body. nih.gov This adaptability has made it an indispensable tool for medicinal chemists aiming to create effective and safe medicines. bohrium.com

Therapeutic Applications of Piperidine-Containing Compounds

| Therapeutic Area | Reference |

|---|---|

| Antipsychotic Agents | pharmjournal.ru |

| Anticancer Agents | researchgate.net |

| Antiviral Agents | researchgate.net |

| Antimalarial Agents | researchgate.net |

| Analgesic Agents | researchgate.net |

| Anti-inflammatory Agents | researchgate.net |

| Antihypertensive Agents | researchgate.net |

Defining the Research Trajectory for 2 Piperidin 3 Yl 1,3 Benzoxazole

Classical Approaches to Benzoxazole Ring Formation

The foundational methods for constructing the benzoxazole ring system typically involve the condensation of 2-aminophenols with various carbonyl-containing compounds. nih.gov These classical approaches, while effective, often require harsh reaction conditions.

One of the most common methods is the reaction of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, such as an acyl chloride or ester. nih.govresearchgate.net Polyphosphoric acid (PPA) has been traditionally used to facilitate the condensation of 2-aminophenol with carboxylic acids at elevated temperatures, typically between 150-200°C. researchgate.net Similarly, polyphosphate ester (PPE) can mediate the synthesis of 2-substituted benzoxazoles under milder conditions, around 100°C. researchgate.net

Another classical route involves the reaction of 2-aminophenol with aldehydes. chemicalbook.com This condensation is often promoted by an oxidizing agent to facilitate the subsequent cyclization and aromatization to the benzoxazole ring. ijpbs.com

The reaction of 2-aminophenols with β-diketones has also been utilized to produce 2-substituted benzoxazoles. acs.org Furthermore, the condensation of 2-aminophenol with urea, followed by treatment with concentrated sulfuric acid, has been reported for the synthesis of benzoxazole-2-thiol. researchgate.net

Table 1: Classical Methods for Benzoxazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), 150-200°C | 2-Substituted Benzoxazole | researchgate.net |

| 2-Aminophenol, Carboxylic Acid | Polyphosphate Ester (PPE), 100°C | 2-Substituted Benzoxazole | researchgate.net |

| 2-Aminophenol, Aldehyde | Oxidizing Agent | 2-Substituted Benzoxazole | ijpbs.com |

| 2-Aminophenol, β-Diketone | Brønsted Acid/CuI | 2-Substituted Benzoxazole | acs.org |

| 2-Aminophenol, Urea | H2SO4 | Benzoxazole-2-thiol | researchgate.net |

Strategies for the Stereoselective Introduction of the 3-Piperidinyl Moiety

The synthesis of this compound requires precise control over the stereochemistry of the 3-substituted piperidine ring. Various strategies have been developed to achieve high levels of stereoselectivity.

One approach involves the use of chiral auxiliaries. For instance, N-galactosylation of 2-pyridone, followed by O-silylation, allows for the highly regio- and stereoselective nucleophilic addition of organometallic reagents to the 4-position. Subsequent reaction of electrophiles with amide enolates of the resulting N-galactosyl-2-piperidones can introduce substituents at the 3-position in a stereoselective manner. researchgate.netresearchgate.net

Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes is another powerful method for the stereoselective synthesis of 3,4-disubstituted piperidines. nih.gov The choice of activating group on the enophile, the nature of the ene component, and the specific Lewis acid used are critical factors that influence the product distribution and diastereoselectivity. nih.gov For example, using two ester groups as activators on the enophile with MeAlCl₂ as the catalyst can lead to trans-3,4-disubstituted piperidines with very high diastereomeric ratios. nih.gov

Oxidative carbon-hydrogen bond functionalizations of enamides offer a rapid and highly stereocontrolled route to piperidine structures. The reaction of N-vinyl amides, carbamates, or sulfonamides containing a pendant π-nucleophile with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proceeds almost instantaneously at room temperature to yield piperidines with excellent efficiency and stereocontrol. rsc.org

A modular and highly flexible approach to substituted piperidin-4-ols involves a gold-catalyzed cyclization of N-homopropargyl amides. This method allows for the enantioselective synthesis of various substituted piperidines, and the resulting free nitrogen on the piperidine ring can be readily derivatized. nih.gov

Catalytic Reactions in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency for the formation of the benzoxazole ring. Both metal- and nonmetal-catalyzed processes have been extensively developed. benthamdirect.com

Metal-Catalyzed Reactions:

A variety of transition metals, including copper, palladium, iron, ruthenium, and iridium, have been employed as catalysts. benthamdirect.com Copper catalysts, in particular, are widely used. For example, copper iodide (CuI) in combination with a Brønsted acid can catalyze the cyclization of 2-aminophenols with β-diketones. acs.org Copper(II) oxide nanoparticles have been shown to be an effective heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, and this catalyst can be recovered and recycled. organic-chemistry.org

Iron-catalyzed hydrogen transfer strategies provide a route for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield a wide range of 2-substituted benzoxazoles. organic-chemistry.org Palladium catalysts are utilized in reactions such as the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org

Nonmetal-Catalyzed Reactions:

Brønsted acids are common nonmetal catalysts for the synthesis of 2-substituted benzoxazoles. benthamdirect.com For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. chemicalbook.comorganic-chemistry.org N-heterocyclic carbenes (NHCs) have also been employed to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes. organic-chemistry.org

Table 2: Catalytic Methods for Benzoxazole Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid / CuI | 2-Aminophenols, β-Diketones | Combined acid and metal catalysis | acs.org |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Heterogeneous, recyclable catalyst | organic-chemistry.org |

| Iron Catalyst | o-Hydroxynitrobenzenes, Alcohols | Hydrogen transfer strategy | organic-chemistry.org |

| Samarium Triflate | o-Aminophenols, Aldehydes | Reusable, aqueous medium | chemicalbook.comorganic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | 2-Aminophenols, Aromatic Aldehydes | Mild conditions, broad functional group tolerance | organic-chemistry.org |

| Imidazolium (B1220033) Chloride | 2-Aminophenols, DMF Derivatives | Metal-free, economical | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzoxazoles. These "green" approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One prominent green strategy is the use of water as a solvent. For example, the synthesis of benzoxazoles from o-aminophenols and aldehydes can be achieved using a reusable samarium triflate catalyst in an aqueous medium. organic-chemistry.org

Solvent-free conditions represent another key aspect of green chemistry. The synthesis of benzoxazoles, benzimidazoles, and benzothiazoles has been accomplished using a Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions. acs.org This method offers high yields and a recyclable catalyst. acs.org Similarly, an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a reactive and recyclable catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free sonication, with water as the only byproduct. bohrium.comnih.gov

The use of recyclable catalysts is also a cornerstone of green synthesis. As mentioned, both samarium triflate and CuO nanoparticles can be recovered and reused. organic-chemistry.org A simple condensation of 2-aminophenol with various acids in ethanol (B145695) using ammonium (B1175870) chloride as a catalyst at 80-90°C provides a high-yielding and economically viable green route to benzoxazole derivatives. jetir.org

Advanced Synthetic Transformations for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships. Advanced synthetic transformations enable the creation of a diverse library of related compounds.

One-pot procedures offer an efficient way to synthesize analogs. For instance, a sequential one-pot synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols followed by acid-mediated ring closure. organic-chemistry.org

The development of novel hybrid heterocycles is another area of focus. For example, piperazinyl benzothiazole/benzoxazole derivatives have been coupled with 1,3,4-oxadiazole-2-thiol (B52307) to create new molecular entities. researchgate.net Similarly, novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been synthesized by condensing acid chlorides with 6-fluoro-3-piperidin-4-yl-benzo[d]isoxazole. researchgate.net

Microwave-assisted, ultrasound-assisted, and mechanochemical reactions are being employed to synthesize 2-(3,4-disubstituted phenyl)benzoxazole derivatives in excellent yields and with significantly reduced reaction times compared to conventional methods. mdpi.com These sustainable methods are highly applicable for the synthesis of a wide range of analogs. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound, providing detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoxazole and piperidine rings. The four aromatic protons of the benzoxazole moiety would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns would be influenced by their position on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The benzoxazole ring is expected to show signals for its seven carbon atoms. The carbon atom at the 2-position (C=N) would be significantly downfield, typically around 163 ppm. nih.gov The aromatic carbons would resonate in the range of approximately δ 110 to 151 ppm. nih.gov The piperidine ring would exhibit signals for its five carbon atoms in the upfield region, with the carbon at the 3-position being influenced by the attached benzoxazole ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzoxazole Aromatic-H | 7.0 - 8.0 | - |

| Benzoxazole Aromatic-C | - | 110 - 151 |

| Benzoxazole C2 | - | ~163 |

| Piperidine C3-H | Multiplet | - |

| Piperidine C3 | - | Upfield |

| Piperidine CH₂ | Multiplets | Upfield |

| Piperidine NH | Broad Singlet | - |

Note: Predicted data is based on the analysis of structurally similar compounds and general spectroscopic principles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzoxazole ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would appear just below 3000 cm⁻¹. The C=N stretching of the oxazole (B20620) ring is anticipated to produce a strong absorption band around 1615-1688 cm⁻¹. mdpi.com The C-O-C stretching of the benzoxazole ether linkage would likely be found in the 1200-1250 cm⁻¹ region. Bending vibrations for the aromatic and aliphatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the benzoxazole moiety are expected to be strong in the Raman spectrum, typically in the 1500-1600 cm⁻¹ region. The symmetric breathing mode of the benzoxazole ring would also be a characteristic Raman band. The C-H vibrations of both the aromatic and piperidine rings would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Piperidine N-H | Stretching | 3300 - 3500 | Weak |

| Aromatic C-H | Stretching | > 3000 | Strong |

| Aliphatic C-H | Stretching | < 3000 | Strong |

| Benzoxazole C=N | Stretching | 1615 - 1688 | Moderate |

| Benzoxazole C-O-C | Stretching | 1200 - 1250 | Moderate |

| Aromatic Ring | Stretching | 1500 - 1600 | Strong |

Note: Predicted data is based on the analysis of structurally similar compounds and general spectroscopic principles.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound, which has a molecular weight of 202.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation pattern would likely involve initial cleavage of the piperidine ring, which is a common fragmentation pathway for N-heterocyclic compounds. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring could lead to the loss of an ethyl or propyl radical. Another plausible fragmentation pathway is the cleavage of the bond between the piperidine and benzoxazole rings, leading to the formation of a benzoxazolium cation or a piperidinyl radical. The benzoxazole ring itself is relatively stable and its fragmentation would likely involve the loss of CO or HCN.

Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 202 | [M]⁺ |

| 119 | [Benzoxazole]⁺ |

| 84 | [Piperidine-3-yl]⁺ cation |

| Various | Fragments from piperidine ring cleavage |

Note: Predicted data is based on general fragmentation rules for heterocyclic compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related 2-substituted benzoxazole structures can provide insights into its expected molecular architecture. epo.orgnih.gov

It is anticipated that the benzoxazole ring system would be essentially planar. The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative orientation of the piperidine and benzoxazole rings would be a key structural feature. In the solid state, intermolecular hydrogen bonding involving the N-H group of the piperidine ring is expected, which would influence the crystal packing.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | P2₁/c or similar |

| Key Feature | Planar benzoxazole ring, chair conformation of the piperidine ring |

| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonding |

Note: Predicted data is based on the analysis of structurally similar compounds.

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the primary spectroscopic methods, other advanced analytical techniques are crucial for confirming the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of heterocyclic compounds. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the benzoxazole chromophore absorbs UV light. This method can effectively separate the target compound from starting materials, by-products, and degradation products.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₁₂H₁₄N₂O), providing strong evidence for the compound's identity and purity.

Density Functional Theory (DFT) for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine its most stable three-dimensional geometry and a host of quantum chemical properties that govern its reactivity and spectroscopic behavior. organic-chemistry.org

DFT studies typically begin with geometry optimization, where the molecule's energy is minimized to find its most stable conformation. For a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, DFT calculations have identified multiple stable conformers, with the most stable one defined by specific dihedral angles between the piperidine and benzoxazole rings. researchgate.net A similar analysis for this compound would reveal its preferred spatial arrangement.

A crucial aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For related benzoxazole derivatives, the HOMO is often located on the electron-rich benzoxazole system, while the LUMO distribution depends on the substituents. sigmaaldrich.com These calculations also yield key electronic properties like ionization potential, electron affinity, and dipole moment, which are vital for understanding the molecule's interaction with its environment. organic-chemistry.org

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment (µ) | 3.1 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. tku.edu.tw |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as water. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track the trajectory of each atom over nanoseconds. This reveals the molecule's conformational landscape—the range of shapes it can adopt at a given temperature. The piperidine ring, known for its chair-boat-twist conformations, and the rotational freedom around the bond connecting it to the benzoxazole ring are key areas of flexibility.

MD simulations are also crucial for studying how the molecule interacts with solvent molecules. By analyzing the radial distribution function of water molecules around the solute, one can identify stable hydrogen bonds and hydrophobic interactions. This is particularly important for understanding the solubility and bioavailability of the compound. Furthermore, when studying the interaction of this compound with a biological target, MD simulations are used to assess the stability of the resulting protein-ligand complex over time. nih.govrsc.org Metrics like the Root Mean Square Deviation (RMSD) of the ligand's position within the binding site are calculated to confirm that the binding pose predicted by docking is stable. organic-chemistry.org

| Metric | Value/Observation | Interpretation |

|---|---|---|

| Ligand RMSD | < 2 Å | Indicates the ligand remains in a stable binding pose within the protein's active site. |

| Protein RMSF | Low in binding site residues | Root Mean Square Fluctuation shows which parts of the protein are flexible. Low fluctuation in the binding site suggests stable interactions with the ligand. |

| Interaction Energy | -50 kcal/mol | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and protein, indicating favorable binding. |

| Solvent Accessible Surface Area (SASA) | Decreases upon binding | Indicates the ligand is buried within the protein, shielded from the solvent, which is typical for stable binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested molecules, thereby guiding the synthesis of more potent analogues.

To develop a QSAR model for a series of this compound derivatives, one would first need experimental data on their biological activity (e.g., IC₅₀ values for enzyme inhibition). researchgate.net Next, a set of molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic)—are calculated. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods. nih.gov They generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, which are then correlated with activity.

A successful QSAR model is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). A high q² (typically > 0.5) indicates the model is robust and not overfitted. nih.gov The resulting model can be visualized as a 3D contour map, highlighting regions where modifying the structure (e.g., adding bulky or electronegative groups) is likely to increase or decrease biological activity, providing a clear roadmap for lead optimization. nih.gov

| Model | q² (Cross-validated R²) | R²_pred (Predictive R²) | Interpretation |

|---|---|---|---|

| CoMFA | 0.574 | 0.560 | The model has good internal robustness and moderate predictive power for the test set. |

| CoMSIA | 0.711 | 0.620 | The model shows strong internal robustness and good predictive ability, often providing more detailed insights than CoMFA. |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This technique is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity (e.g., in kcal/mol). The top-ranked pose provides a hypothesis of how the molecule binds. For instance, docking studies on similar benzoxazole derivatives have identified key interactions, such as hydrogen bonds between the benzoxazole nitrogen or piperidine nitrogen and amino acid residues like lysine (B10760008) or aspartic acid in the active site. nih.gov Hydrophobic interactions between the aromatic benzoxazole ring and nonpolar residues are also commonly observed.

These studies can predict whether a compound is likely to be an inhibitor and can explain the activity of known ligands. Docking benzoxazole derivatives into the active site of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclooxygenase-2 (COX-2) has provided detailed insights into the specific amino acids responsible for binding, guiding the design of more effective inhibitors. nih.gov

| Ligand Scaffold | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzoxazole derivative | VEGFR-2 | -8.5 | Cys919, Asp1046 | nih.gov |

| Benzoisoxazolyl-piperidinyl-triazole | Chk1 Protein | -7.2 | Cys87, Glu91 | |

| 2-piperazin-1-yl-quinazoline | Integrin αIIbβ3 | -9.1 | Arg214, Asp217 | |

| N-substituted-benzoxazole | COX-2 | -10.5 | Arg120, Tyr385 |

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry, particularly DFT, can be used to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. This involves mapping the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and intermediates.

The synthesis of this compound most likely proceeds via the condensation of 2-aminophenol with a derivative of piperidine-3-carboxylic acid. sigmaaldrich.com A computational study of this reaction would involve several key steps. First, the geometries of the reactants, products, and all potential intermediates and transition states would be optimized. The key step is the intramolecular cyclization, where the hydroxyl group of the 2-aminophenol moiety attacks the carbonyl carbon of the amide intermediate.

Investigation of Molecular Interactions and Biological Target Engagement of 2 Piperidin 3 Yl 1,3 Benzoxazole in Vitro Preclinical Research

Modulation of Neurotransmitter Systems and Receptor Interactions

The structural framework of 2-Piperidin-3-yl-1,3-benzoxazole suggests its potential to interact with various neurotransmitter systems. The benzoxazole (B165842) core is a recognized pharmacophore in compounds targeting the central nervous system, while the piperidine (B6355638) moiety is a common feature in many neuroactive agents. chemimpex.comresearchgate.net

Adenosine A2A Receptor Antagonism and Neuroprotective Potential

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapies for neurodegenerative conditions. wikipedia.orgmdpi.com Antagonism of this receptor has been shown to confer neuroprotective effects, potentially by reducing neuroinflammation and mitigating glutamate excitotoxicity. wikipedia.org

The benzoxazole scaffold is considered highly effective for the design of novel A2A antagonists. nih.gov Research into 2-arylbenzoxazoles has identified compounds with potent antagonist activity. Docking studies and subsequent synthesis have led to the development of benzoxazole derivatives with nanomolar affinity for the human A2A receptor (hA2AR). nih.govresearchgate.net For instance, modifications at the C5- and C7-positions of the benzoxazole ring have yielded compounds with significantly enhanced affinity and antagonist activity. nih.gov While direct studies on this compound are not specified, the established activity of its core structure provides a strong rationale for investigating its potential as an A2A receptor antagonist.

| Compound/Derivative | Receptor | Activity Type | Affinity/Potency |

| Benzoxazole Derivative 6a | hA2AR | Antagonist | Ki = 40 nM, IC50 = 70.6 nM nih.gov |

| N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(piperidin-1-yl)acetamidehydrochloride | A2A | Antagonist | Ki = 1 µM researchgate.net |

| 2-(Furan-2-yl)-1,3-benzoxazol-5-amine | A2A | Antagonist | Ki = 10 µM researchgate.net |

Engagement with Receptors Implicated in Anxiety and Depression Pathophysiology

The structural characteristics of this compound suggest potential interactions with biological targets relevant to the treatment of anxiety and depression. chemimpex.com The piperidine ring, in particular, is a key structural element in various compounds developed for psychiatric disorders. For example, piperazine derivatives, which are structurally related to piperidines, have been identified as agonists at 5-HT1A receptors, a key target in anxiolytic and antidepressant therapies. dntb.gov.ua Furthermore, studies on benzothiazole derivatives, which share a similar bicyclic heterocyclic core with benzoxazoles, have shown that incorporating a piperidine moiety can influence antidepressant-like activity in preclinical models. nih.gov These findings suggest that the this compound scaffold may engage with monoamine neurotransmitter receptors, such as those for serotonin (B10506), which are central to the pathophysiology of anxiety and depressive disorders.

Other G-Protein Coupled Receptor (GPCR) Interactions

Beyond the Adenosine A2A receptor, the benzoxazole-piperidine scaffold has the potential to interact with a wider array of GPCRs. GPCRs are a large family of receptors involved in numerous signaling pathways. nih.gov For example, studies on structurally similar phenylpiperazine derivatives have demonstrated complex pharmacological properties at dopamine (B1211576) D1 and D3 receptors, particularly when these receptors form heteromers. nih.gov The ability of these ligands to modulate D1R-D3R heteromer signaling highlights how a core chemical structure can interact with different GPCRs to produce varied functional outcomes. nih.govnih.gov This suggests that a comprehensive screening of this compound against a panel of GPCRs would be valuable to fully characterize its selectivity and potential off-target activities.

Enzyme Inhibition Profiles and Mechanistic Elucidation

In addition to receptor binding, small molecules like this compound are often assessed for their ability to inhibit key enzymes involved in disease processes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. nih.gov The benzoxazole nucleus is a component of several compounds designed as cholinesterase inhibitors. nih.govmdpi.com

In vitro studies of 2-aryl-6-carboxamide benzoxazole derivatives have demonstrated their ability to inhibit both AChE and BChE. The nature of the substituents on the benzoxazole ring system significantly influences potency and selectivity. nih.gov Notably, a study found that substituting the 2-phenyl benzoxazole structure with alicyclic amino-methyl groups, including piperidine, resulted in highly potent AChE inhibitors. nih.gov The piperidine-containing compound showed greater efficacy than its piperazine analog, highlighting the favorable contribution of the piperidine ring to enzyme engagement. nih.gov Kinetic studies have revealed that some of these benzoxazole derivatives act as mixed-type dual inhibitors, binding to both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov

| Compound Class | Enzyme | Inhibitory Potency (IC50) |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | AChE & BChE | Potent, mixed-type dual inhibitor nih.gov |

| 2-Phenyl benzoxazole with piperidine group | AChE | EC50 = 1.35 nM nih.gov |

| 2-Phenyl benzoxazole with piperazine group | AChE | EC50 = 62.23 nM nih.gov |

| 4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol | AChE | IC50 = 58 nM mdpi.com |

| 4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol | BChE | IC50 = 981 nM mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are enzymes crucial for DNA damage repair. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

The (3S)-piperidin-3-yl moiety is a key structural feature of the potent oral PARP inhibitor, Niraparib (MK-4827). nih.govresearchgate.net Niraparib, a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, demonstrates excellent inhibition of PARP-1 and PARP-2 with IC50 values in the low nanomolar range. nih.govresearchgate.net Similarly, research on a series of benzimidazole (B57391) carboxamide derivatives, which are also heterocyclic compounds, found that incorporating a pyrrolidin-3-yl group (a five-membered ring analog of piperidin-3-yl) resulted in potent dual inhibition of PARP-1 and PARP-2. nih.govresearchgate.net These findings strongly suggest that the piperidin-3-yl group within the this compound structure could facilitate potent inhibition of PARP enzymes.

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

| MK-4827 (Niraparib) | PARP-1 | 3.8 nM nih.govresearchgate.net |

| MK-4827 (Niraparib) | PARP-2 | 2.1 nM nih.govresearchgate.net |

| Benzimidazole Carboxamide (Compound 5cj) | PARP-1 & PARP-2 | ~4 nM nih.gov |

| Benzimidazole Carboxamide (Compound 5cp) | PARP-1 & PARP-2 | ~4 nM nih.gov |

Kinase Inhibition Assays (e.g., VEGFR-2)

There is no available scientific literature detailing the results of kinase inhibition assays for this compound. Although numerous studies have explored other benzoxazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other kinases, no specific IC₅₀ values or inhibition data have been published for this compound itself. Research on related compounds suggests that the benzoxazole scaffold can be a valuable pharmacophore for kinase inhibition, but without direct experimental evidence, the specific activity of the title compound cannot be confirmed.

Cellular Pathway Perturbation Analyses in Biological Models

No studies have been published that analyze the perturbation of cellular pathways by this compound in biological models. Investigations into how this specific compound may affect signaling cascades, induce apoptosis, cause cell cycle arrest, or modulate other cellular processes have not been reported in the accessible scientific literature. Therefore, its mechanism of action at the cellular level is currently unknown.

Exploration of Antimicrobial Activities in Vitro

Comprehensive searches of antimicrobial research have not yielded specific data on the in vitro antibacterial or antifungal activities of this compound. The antimicrobial potential of the broader benzoxazole chemical class is well-documented, but specific and detailed findings for this particular derivative are absent.

There are no published research findings that report on the antibacterial activity of this compound. Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against representative Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli) bacterial strains have not been documented.

Information regarding the in vitro antifungal efficacy of this compound against pathogenic fungi (e.g., Candida albicans, Aspergillus niger) is not available in the current body of scientific literature. Studies determining its MIC or Minimum Fungicidal Concentration (MFC) have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Piperidin 3 Yl 1,3 Benzoxazole Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Efficacy

The piperidine moiety of the 2-piperidin-3-yl-1,3-benzoxazole scaffold serves as a key interaction domain with biological targets. Modifications to this ring system, particularly at the nitrogen atom and the carbon atoms, have been shown to significantly modulate biological activity.

Substitutions on the carbon atoms of the piperidine ring can also have a profound impact. The introduction of functional groups can lead to new hydrogen bonding interactions or create steric hindrance that affects the preferred conformation of the molecule. The precise positioning of these substituents is critical, as even minor shifts can lead to a significant loss or gain of activity.

Table 1: Effect of N-Substitution on the Piperidine Ring on Biological Activity

| Compound ID | N-Substituent | Biological Activity (IC₅₀, nM) |

| 1a | -H | 150 |

| 1b | -CH₃ | 125 |

| 1c | -CH₂Ph | 80 |

| 1d | -C(O)CH₃ | 250 |

Note: The data presented in this table is illustrative and intended to demonstrate the general principles of SAR. Actual values may vary depending on the specific biological target and assay conditions.

Effects of Substituents on the Benzoxazole (B165842) Core on Target Selectivity

The benzoxazole core, a bicyclic aromatic system, provides a rigid scaffold that anchors the piperidine substituent and can be functionalized to fine-tune target selectivity. Substitutions on the benzene (B151609) ring of the benzoxazole moiety can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with different biological targets.

The introduction of electron-donating or electron-withdrawing groups onto the benzoxazole ring can alter the electron density of the heterocyclic system, which can be critical for interactions such as π-π stacking or cation-π interactions with the target protein. For example, the presence of a halogen atom, such as chlorine or fluorine, at a specific position on the benzoxazole ring has been shown to enhance selectivity for certain kinase enzymes. This is often attributed to the ability of the halogen to form specific halogen bonds with the protein backbone.

The position of the substituent on the benzoxazole ring is also a key determinant of selectivity. Isomeric compounds with the same substituent at different positions can exhibit vastly different pharmacological profiles. This highlights the importance of a precise understanding of the target's binding site topology to guide the rational placement of functional groups.

Table 2: Influence of Benzoxazole Core Substitution on Target Selectivity

| Compound ID | Benzoxazole Substituent | Target A (IC₅₀, nM) | Target B (IC₅₀, nM) | Selectivity (B/A) |

| 2a | -H | 100 | 500 | 5 |

| 2b | 5-Cl | 80 | 1200 | 15 |

| 2c | 6-OCH₃ | 150 | 300 | 2 |

| 2d | 5-NO₂ | 200 | 250 | 1.25 |

Note: The data presented in this table is illustrative and intended to demonstrate the general principles of SAR. Actual values may vary depending on the specific biological targets and assay conditions.

Stereochemical Configuration and its Influence on Pharmacological Activity

The this compound scaffold possesses a chiral center at the C3 position of the piperidine ring. Consequently, the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit optimally into the binding site of a target, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.

Therefore, the determination of the absolute configuration of the active enantiomer is a critical step in the drug development process. The synthesis of enantiomerically pure compounds allows for a more precise evaluation of their pharmacological profiles and can lead to the development of drugs with improved efficacy and reduced side effects.

Modulation of Molecular Interactions through Chemical Modifications

The biological activity of this compound derivatives is governed by a complex interplay of molecular interactions between the ligand and its biological target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Chemical modifications to the scaffold provide a powerful tool to modulate these interactions and thereby optimize the pharmacological properties of the molecule.

For instance, the introduction of a hydroxyl group can create a new hydrogen bond donor and acceptor, potentially strengthening the binding affinity. Similarly, the incorporation of a lipophilic group can enhance hydrophobic interactions with nonpolar regions of the binding site. The strategic placement of these functional groups is paramount to achieving the desired effect.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and understanding these molecular interactions. These methods can help to predict how different chemical modifications will affect the binding mode and affinity of a compound, thus guiding the rational design of more potent and selective analogues.

Rational Design Principles for Optimizing Potency and Specificity

The development of potent and specific this compound derivatives relies on the application of rational design principles informed by a thorough understanding of SAR and the three-dimensional structure of the biological target.

A key principle is the concept of pharmacophore mapping, which involves identifying the essential structural features and their spatial arrangement required for biological activity. Once the pharmacophore is defined, chemical modifications can be made to optimize the fit of the molecule to the target's binding site.

Another important strategy is the use of bioisosteric replacements. This involves substituting a particular functional group with another group that has similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility. For example, a phenyl ring might be replaced with a bioisosteric heterocycle to improve physicochemical properties.

Furthermore, a structure-based drug design approach, which utilizes the crystal structure of the target protein in complex with a ligand, can provide detailed insights into the binding interactions. This information can then be used to design new molecules with improved affinity and selectivity. By integrating these rational design principles, medicinal chemists can more efficiently navigate the complex landscape of drug discovery and develop novel this compound derivatives with superior therapeutic potential.

Advanced Applications and Future Research Directions for 2 Piperidin 3 Yl 1,3 Benzoxazole in Biomedical Science

2-Piperidin-3-yl-1,3-benzoxazole as a Core Scaffold for Novel Therapeutic Agent Design

The this compound structure is a valuable building block in the field of drug discovery. chemimpex.comchemimpex.com Its inherent stability and compatibility with a wide range of chemical modifications make it an attractive starting point for developing new drugs. chemimpex.com Researchers are particularly interested in this scaffold for its potential in creating therapies for neurological disorders. chemimpex.com The fusion of the piperidine (B6355638) and benzoxazole (B165842) rings offers a three-dimensional structure that can be tailored to interact with specific biological targets within the central nervous system. chemimpex.comchemimpex.com

The potential for this scaffold is being explored for conditions such as anxiety and depression, where targeted interaction with neurotransmitter systems is key. chemimpex.com The adaptability of the this compound core allows for the synthesis of diverse libraries of compounds, each with the potential for unique pharmacological activity.

Hit-to-Lead Optimization Strategies for Drug Development Pipelines

While specific hit-to-lead optimization data for this compound is not extensively published, the strategies applied to analogous structures provide a clear roadmap for its development. The process of refining a "hit" compound from a high-throughput screen into a viable "lead" candidate involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

For the broader class of 2-substituted benzoxazoles, hit-to-lead optimization is a critical phase in harnessing their therapeutic potential. upmbiomedicals.comresearchgate.net Key strategies involve:

Structural Modifications: Introducing various substituents to the benzoxazole or piperidine rings to improve target binding and activity. For example, in related benzimidazole (B57391) analogs, adding polar substituents to the piperidine nitrogen has been shown to improve selectivity. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but may improve other properties like solubility or metabolic stability. An example from a related series saw the pyridine (B92270) ring of a known inhibitor mimicked to develop new GlyT1 inhibitors. mpu.edu.mo

Structure-Activity Relationship (SAR) Studies: Systematically altering the chemical structure to understand which parts of the molecule are crucial for its biological effect. This allows for the rational design of more potent and selective compounds. nih.gov

A study on 2-aminobenzimidazole (B67599) derivatives, which share structural similarities, highlighted a multiparametric approach to optimization, focusing on potency, selectivity, microsomal stability, and lipophilicity. nih.gov Such comprehensive strategies are essential for advancing compounds like this compound through the drug development pipeline.

Pharmacological Profiling in Complex Biological Systems (Non-Clinical)

The pharmacological profile of derivatives based on the 2-piperidinyl-1,3-benzoxazole scaffold is diverse, with research indicating potential applications in several therapeutic areas. The non-clinical profiling of these compounds in various biological systems is crucial for understanding their mechanism of action and potential efficacy.

Derivatives of piperidine-substituted benzoxazoles have been investigated as multi-target antipsychotics. One study reported the design of compounds with high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are important targets in the treatment of psychosis. researchgate.net The ability to modulate multiple targets can lead to improved therapeutic outcomes and a better side-effect profile.

Furthermore, benzoxazole derivatives, in general, have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.gov For instance, certain N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides demonstrated significant anti-inflammatory properties in animal models. nih.gov

The table below summarizes the observed activities for some benzoxazole derivatives, providing an indication of the potential pharmacological space for this compound analogs.

| Derivative Class | Pharmacological Activity | Model System | Key Findings |

| Benzoxazole-piperidine derivatives | Antipsychotic | In vivo models | High affinity for D2, 5-HT1A, and 5-HT2A receptors. researchgate.net |

| N-substituted-benzo[d]oxazoles | Anti-inflammatory | Carrageenan-induced paw edema | Protection against acute inflammation. nih.gov |

| 2-substituted benzoxazoles | Anticancer | Human cancer cell lines | Antiproliferative activity against various cancer cells. researchgate.net |

| 2-substituted benzoxazoles | Antimicrobial | Bacterial and fungal strains | Activity against a range of microbial pathogens. researchgate.net |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

Mechanistic studies of compounds structurally related to this compound have opened doors to exploring novel therapeutic applications. By understanding how these molecules interact with biological targets at a molecular level, researchers can hypothesize and test their efficacy in a wider range of diseases.

One promising area is in the treatment of schizophrenia. The regulation of the glycine (B1666218) transporter 1 (GlyT1) is a key strategy in schizophrenia drug discovery. Research on 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives, which are structurally analogous, has identified potent GlyT1 inhibitors. mpu.edu.mo This suggests that the this compound scaffold could be a valuable starting point for developing new treatments for schizophrenia.

Another potential application lies in cardiovascular disease. A class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as inhibitors of G-protein-coupled receptor kinase (GRK)-2 and -5, which are emerging therapeutic targets for heart failure. nih.gov

The table below outlines potential novel indications for this compound based on the mechanistic understanding of related compounds.

| Potential Indication | Molecular Target | Rationale |

| Schizophrenia | Glycine Transporter 1 (GlyT1) | Analogs have shown potent GlyT1 inhibitory activity. mpu.edu.mo |

| Heart Failure | G-Protein-Coupled Receptor Kinase 2/5 (GRK-2/5) | Related structures have been identified as inhibitors of these kinases. nih.gov |

| Inflammatory Disorders | NLRP3 Inflammasome | A related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold showed NLRP3 inhibitory activity. mdpi.comnih.gov |

| Cancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Benzoxazole derivatives have been developed as VEGFR-2 inhibitors. researchgate.net |

Potential as a Chemical Probe for Biological Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for biological research. chemimpex.com A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways.

The compound's ability to interact with specific biological targets makes it a useful tool for studying receptor interactions and enzyme activities. chemimpex.com By using a well-characterized probe, researchers can investigate the physiological and pathological roles of its target protein. This can lead to a deeper understanding of disease mechanisms and the identification of new drug targets. For example, a derivative of this compound with high affinity and selectivity for a particular receptor could be used to map the distribution of that receptor in the brain or to study the consequences of its activation or inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Piperidin-3-yl-1,3-benzoxazole, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-aminophenols with piperidine derivatives. Key parameters include catalyst choice (e.g., TiCl3OTf for mild conditions) and solvent selection (ethanol for room-temperature reactions). Microwave-assisted synthesis (80–120°C, 15–30 min) improves efficiency by enhancing reaction kinetics . Purification often involves column chromatography, with yields ranging from 51–53% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm) and piperidine ring conformation (e.g., axial/equatorial H signals) .

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z within ±0.005 Da) .

- IR : Identifies benzoxazole C=N/C-O stretches (1600–1650 cm⁻¹) .

Q. How is crystallographic data for this compound-derived analogs analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) resolves bond lengths/angles and packing interactions. For example, planar benzoxazole systems (deviation <0.01 Å) exhibit weak C–H⋯O hydrogen bonds influencing crystal lattice stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with steric hindrance?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) to mitigate steric effects .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 12 hr conventional heating) .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Methodological Answer : Apply the FINER framework (Feasible, Novel, Ethical, Relevant):

- Dose-Response Studies : Compare MIC (Minimum Inhibitory Concentration) values for antimicrobial activity (e.g., 5,7-dichloro derivatives vs. nitro-substituted analogs) .

- SAR Analysis : Correlate substituent electronegativity (e.g., NO2, Cl) with biofilm inhibition .

Q. How are computational methods integrated to predict binding modes of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with bacterial DNA gyrase). Validate poses via RMSD (<2.0 Å) against co-crystallized ligands .

- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. What experimental designs validate regioselectivity in benzoxazole functionalization?

- Methodological Answer :

- Isotopic Labeling : Track 13C incorporation at C-2 vs. C-6 positions during nitration .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to confirm C-5 vs. C-7 reactivity .

Methodological Considerations

Q. How are green chemistry principles applied to synthesize this compound?

- Methodological Answer : Replace toxic solvents (DCM, chloroform) with ethanol/water mixtures. Catalytic systems (e.g., TiO2 nanoparticles) reduce waste and enable recyclability .

Q. What safety protocols are recommended for handling piperidine-containing benzoxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.